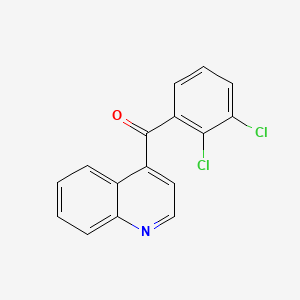

(2,3-Dichlorophenyl)(quinolin-4-yl)methanone

Description

(2,3-Dichlorophenyl)(quinolin-4-yl)methanone is a synthetic organic compound featuring a quinoline scaffold linked to a 2,3-dichlorophenyl group via a ketone bridge. This structure combines the aromatic electron-deficient quinoline system with the sterically bulky and electron-withdrawing dichlorophenyl substituent, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

The synthesis of such compounds typically involves transition metal-catalyzed cross-coupling or nucleophilic substitution reactions. For example, phenyl(quinolin-4-yl)methanone (a closely related analog) is synthesized via base-mediated reactions with yields up to 85%, depending on substituents .

Properties

IUPAC Name |

(2,3-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBLEOUXLJRPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(quinolin-4-yl)methanone typically involves the reaction of 2,3-dichlorobenzoyl chloride with quinoline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the methanone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)(quinolin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Halogen atoms in the 2,3-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: (2,3-Dichlorophenyl)(quinolin-4-yl)methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

This compound is often utilized as a building block in organic synthesis. Its structure allows chemists to create more complex molecules by modifying the dichlorophenyl and quinolinyl moieties. It plays a crucial role in developing new synthetic routes for various derivatives with enhanced properties.

Synthetic Routes

The synthesis of (2,3-Dichlorophenyl)(quinolin-4-yl)methanone typically involves:

- Cyclization of Aniline Derivatives: The formation of the quinoline intermediate through cyclization with appropriate aldehydes or ketones under acidic conditions.

- Introduction of Dichlorophenyl Group: Achieved by reacting the intermediate with 2,3-dichlorobenzoyl chloride in the presence of a base like triethylamine or pyridine.

Pharmacological Applications

Antimicrobial Properties

Research indicates that compounds containing quinoline moieties exhibit antimicrobial activity against various pathogens. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

Preliminary studies have demonstrated that this compound exhibits low cytotoxicity while maintaining potent activity against cancer cell lines. It has been noted for its ability to inhibit specific cancer cell lines, making it an attractive candidate for further development in cancer therapeutics .

Mechanism of Action

The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. Its structural similarity to known dopamine receptor modulators suggests potential therapeutic applications in treating conditions like schizophrenia and Parkinson's disease .

Material Science

In addition to its biological applications, this compound is being explored for use in developing new materials. Its unique chemical properties make it suitable for creating advanced polymers and coatings with specific functionalities. This compound's incorporation into material science could lead to innovations in coatings that require specific chemical resistance or mechanical properties.

Case Studies

Study 1: Antimicrobial Testing

A study focused on the antimicrobial properties of quinoline derivatives, including this compound, revealed promising results in inhibiting bacterial growth at micromolar concentrations . This supports its utility in treating bacterial infections.

Study 2: Anticancer Activity

Another study synthesized several derivatives related to this compound and evaluated their anticancer potential against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives exhibited significant antiproliferative activity, reinforcing the potential of this compound as a candidate for cancer treatment .

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Key Observations :

- Synthetic Yield: Piperidine-linked analogs (e.g., compound 15) achieve higher yields (96%) compared to simpler methanones like 6b (61%), likely due to stabilized intermediates during catalysis .

- Solubility: Dichlorophenyl-containing methanones (e.g., compound in ) often exhibit poor solubility in non-polar solvents but dissolve in alcohols like MeOH, suggesting polar interactions dominate .

Biological Activity

(2,3-Dichlorophenyl)(quinolin-4-yl)methanone is a chemical compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Quinoline derivatives, including this compound, have been extensively studied for their diverse biological properties, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound features a quinoline ring linked to a dichlorophenyl group through a methanone functional group. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death in microbial and cancerous cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and repair, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .

Anticancer Properties

The compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This apoptotic pathway is essential for eliminating cancerous cells while sparing normal cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. |

| Study 2 | Found that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Reported synergistic effects when combined with conventional antibiotics against resistant bacterial strains, enhancing overall efficacy. |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2,3-dichlorobenzoyl chloride with quinoline under basic conditions. Variations in synthesis can lead to derivatives with enhanced biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.